Product packaging for 2-Ethoxy-6-hydroxybenzoxazole(Cat. No.:CAS No. 439085-77-5)

2-Ethoxy-6-hydroxybenzoxazole

Cat. No.: B8520617
CAS No.: 439085-77-5
M. Wt: 179.17 g/mol
InChI Key: ITXDEUCONLATQR-UHFFFAOYSA-N
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Description

2-Ethoxy-6-hydroxybenzoxazole is a chemical compound of interest in scientific research, particularly within the broader class of 2-substituted benzoxazoles. This scaffold is recognized for its diverse biological potential. Recent studies have shown that phenolic compounds based on the 2-phenylbenzo[d]oxazole structure can exhibit potent tyrosinase inhibitory activity, which is significant for research into melanogenesis regulation . Some derivatives have demonstrated activity significantly stronger than kojic acid, a standard tyrosinase inhibitor, suggesting a promising avenue for developing new investigative tools . Furthermore, the 2-phenylbenzo[d]oxazole core has been synthesized and screened for antimicrobial properties, showing potent activity against various bacterial strains, such as E. coli , with molecular docking studies linking this activity to the inhibition of DNA gyrase, an essential bacterial enzyme . Researchers are exploring this versatile heterocyclic scaffold for its potential in multiple fields, including anticancer studies . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B8520617 2-Ethoxy-6-hydroxybenzoxazole CAS No. 439085-77-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

439085-77-5

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-ethoxy-1,3-benzoxazol-6-ol

InChI

InChI=1S/C9H9NO3/c1-2-12-9-10-7-4-3-6(11)5-8(7)13-9/h3-5,11H,2H2,1H3

InChI Key

ITXDEUCONLATQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(O1)C=C(C=C2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Benzoxazole (B165842) Core Structures

The construction of the benzoxazole framework is a cornerstone of organic synthesis, with numerous methods developed to achieve this bicyclic system. These strategies can be broadly categorized into condensation reactions and cyclization strategies, often utilizing readily available precursors.

Condensation Reactions for Benzoxazole Formation

The most traditional and widely employed method for synthesizing the benzoxazole core involves the condensation of o-aminophenols with various carbonyl-containing compounds. rsc.orgresearchgate.net This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzoxazole ring.

Commonly used carbonyl precursors include:

Aldehydes: The reaction of o-aminophenols with aldehydes is a direct and efficient route to 2-substituted benzoxazoles. rsc.orgnih.govajchem-a.com Various catalysts, including metal catalysts, ionic liquids, and Brønsted or Lewis acids, can be employed to facilitate this transformation under different reaction conditions. rsc.orgnih.gov

Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can also serve as effective partners in condensation reactions with o-aminophenols to yield benzoxazoles. rsc.orgresearchgate.netchemicalbook.com For instance, the condensation of o-aminophenol with benzoyl chloride can be catalyzed by a Brønsted and Lewis dual acidic catalyst under microwave irradiation. rsc.org

Ketones: Ketones can also be used, though they are sometimes less reactive than aldehydes. rsc.org

The general mechanism for this condensation involves the initial formation of a Schiff base intermediate from the reaction of the amino group of the o-aminophenol and the carbonyl compound. This is followed by an intramolecular cyclization where the hydroxyl group attacks the imine carbon, and subsequent dehydration (aromatization) to form the stable benzoxazole ring. researchgate.net

Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis

o-Aminophenol Derivative Carbonyl Compound Catalyst/Conditions Product Reference
2-Aminophenol (B121084) Benzaldehyde LAIL@MNP, Ultrasound, Solvent-free 2-Phenylbenzoxazole (B188899) nih.gov
2-Aminophenol Aromatic Aldehydes Fe3O4@SiO2-SO3H, 50 °C, Solvent-free 2-Arylbenzoxazoles ajchem-a.com
2-Aminophenol Benzoic Acids Tf2O, 2-Fluoropyridine 2-Substituted Benzoxazoles mdpi.com
2-Aminophenol Aryl Acetylenes Sulfur, DMF, 110 °C 2-Arylbenzoxazoles rsc.org

Cyclization Strategies in Benzoxazole Synthesis

Beyond direct condensation, various cyclization strategies offer alternative pathways to the benzoxazole core, often providing access to different substitution patterns or proceeding through different mechanistic routes.

One prominent strategy is the copper-catalyzed intramolecular C-O cross-coupling of o-haloanilides. nih.gov This method is complementary to the o-aminophenol-based routes and is believed to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. nih.gov The reaction tolerates a range of substituents and has been successfully applied in parallel synthesis to create libraries of benzoxazole derivatives. nih.gov

Another approach involves the cyclization of suitably functionalized precursors . mdpi.com For example, the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like BF₃·Et₂O can yield 2-aminobenzoxazoles. rsc.orgacs.org The proposed mechanism involves the activation of NCTS by the Lewis acid, followed by nucleophilic attack of the amino group, elimination, and subsequent intramolecular cyclization by the hydroxyl group. acs.org

Furthermore, innovative methods such as the Tf₂O-promoted electrophilic activation of tertiary amides have been developed for the synthesis of 2-substituted benzoxazoles. mdpi.com This method involves the reaction of a tertiary amide with triflic anhydride (B1165640) (Tf₂O) to form a reactive intermediate that then reacts with an o-aminophenol to undergo intramolecular cyclization. mdpi.com

Strategies for Introducing Ethoxy and Hydroxy Functionalities on Benzoxazoles

To synthesize the target molecule, 2-Ethoxy-6-hydroxybenzoxazole, specific functional groups must be introduced onto the benzoxazole scaffold. This can be achieved either by using appropriately substituted starting materials or by functionalizing the pre-formed benzoxazole ring.

Etherification and Hydroxylation Techniques

Introducing an ethoxy group typically involves an etherification reaction . This can be accomplished by reacting a hydroxyl-substituted benzoxazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. Conversely, one could start with a precursor already containing the ethoxy group, for example, by using an ethoxy-substituted phenol (B47542) in the initial benzoxazole synthesis.

Hydroxylation , the introduction of a hydroxyl group, can be more challenging to achieve directly on the aromatic ring with high regioselectivity. A common strategy is to use a starting material that already possesses the hydroxyl group or a protected form of it. For instance, starting with 4-substituted-2-aminophenols allows for the synthesis of 6-substituted benzoxazoles. If a protected hydroxyl group is used, a subsequent deprotection step is required.

Selective Functionalization at C-2 and C-6 Positions

The synthesis of this compound requires the selective placement of the ethoxy group at the C-2 position and the hydroxyl group at the C-6 position.

Functionalization at the C-2 position is often achieved by choosing the appropriate reaction partner for the o-aminophenol. To introduce an ethoxy group at C-2, one could envision a reaction with a reagent like ethyl orthoformate or by employing a more modern approach involving the activation of a suitable precursor. Direct C-H functionalization at the C-2 position is also a known strategy for introducing various substituents. mdpi.combeilstein-journals.org

Functionalization at the C-6 position is typically dictated by the substitution pattern of the starting o-aminophenol. To obtain a 6-hydroxybenzoxazole, one would start with 2-amino-5-hydroxyphenol. The hydroxyl group may need to be protected during the synthesis of the benzoxazole ring to prevent unwanted side reactions, followed by a deprotection step. For example, a benzyl (B1604629) protecting group can be removed via hydrogenolysis. nih.gov

Table 2: Potential Strategies for this compound Synthesis

Strategy Description Key Steps

| Convergent Synthesis | Synthesizing the benzoxazole ring from precursors already containing the desired functionalities (or protected versions). | 1. Protection of the hydroxyl group of 2-amino-5-hydroxyphenol. 2. Condensation with an appropriate C2-ethoxy source. 3. Deprotection of the hydroxyl group. | | Post-Functionalization | Forming a benzoxazole core and then introducing the ethoxy and hydroxy groups. | 1. Synthesis of a 6-hydroxybenzoxazole derivative. 2. Selective etherification at the C-2 position. |

Derivatization and Structural Modification Approaches for this compound Analogs

Once this compound is synthesized, it can serve as a scaffold for the creation of a diverse library of analogs. These modifications can be targeted at the ethoxy group, the hydroxy group, or the aromatic rings.

The hydroxyl group at the C-6 position is a prime site for derivatization. It can be alkylated to introduce various ether linkages, acylated to form esters, or used as a handle for coupling reactions to introduce more complex moieties. For example, it can be reacted with triflating agents to yield a triflate suitable for Suzuki coupling, enabling the introduction of aryl or alkyl groups at the C-4 position of a 4-hydroxy-benzoxazole. google.com

The ethoxy group at the C-2 position can potentially be modified, although this is generally less straightforward than derivatizing the hydroxyl group. The C-H bonds on the benzene (B151609) ring of the benzoxazole can also be targeted for functionalization. For instance, direct C-H arylation has been reported, with some methods showing regioselectivity for specific positions on the benzoxazole ring system. beilstein-journals.orgmdpi.com For example, palladium-catalyzed arylation of benzoxazole can occur at the C-7 position. mdpi.com

Furthermore, the synthesis of analogs can be achieved by starting with different substituted o-aminophenols or by using a variety of carbonyl compounds in the initial condensation reaction. This allows for the introduction of a wide array of functional groups at various positions on the benzoxazole core, leading to a broad range of structurally diverse analogs. For example, derivatives with substituents at the 5-position of the benzoxazole ring and at the 3- and 4-positions of a phenyl ring at C-2 have been synthesized and evaluated for their biological activities. mdpi.com

Substitution Reactions at the Benzoxazole Nucleus

The benzoxazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is influenced by the electron-donating and -withdrawing nature of its substituents. In this compound, the ethoxy group at the 2-position and the hydroxy group at the 6-position significantly influence the regioselectivity of electrophilic substitution reactions. The hydroxy group is a potent activating group and, along with the ring oxygen, directs electrophiles primarily to the positions ortho and para to it.

Electrophilic substitution reactions on the benzoxazole nucleus, such as nitration and halogenation, are expected to occur at specific positions due to the directing effects of the existing substituents. For instance, nitration of 2-phenylbenzoxazole has been shown to yield the 6-nitro derivative, indicating the reactivity of the C6 position. nih.gov In the case of this compound, the strong activating effect of the hydroxyl group would likely direct incoming electrophiles to the C5 and C7 positions.

Nucleophilic substitution reactions on the benzoxazole nucleus are less common but can be achieved, particularly at the 2-position if a suitable leaving group is present. While the ethoxy group in the target compound is not an ideal leaving group, related 2-halobenzoxazoles can undergo nucleophilic displacement. For example, 2-chlorobenzimidazoles, which are structurally similar to 2-chlorobenzoxazoles, readily undergo nucleophilic substitution with alkoxides to form 2-alkoxybenzimidazoles. rsc.org It is also possible for the benzoxazole ring to be opened under harsh nucleophilic conditions.

A noteworthy transformation is the direct C-H amination of benzoxazoles at the 2-position. This has been achieved using an iodine source and an oxidant, or under metal-free conditions with catalysts like tetrabutylammonium (B224687) iodide (TBAI). mdpi.com Such a reaction could potentially be applied to a 6-hydroxybenzoxazole precursor before the introduction of the ethoxy group.

The following table summarizes plausible substitution reactions for the 6-hydroxybenzoxazole core, based on known benzoxazole chemistry.

Reaction TypeReagents and ConditionsExpected Product(s) on 6-hydroxybenzoxazole
Nitration H₂SO₄, HNO₃6-hydroxy-5-nitrobenzoxazole and/or 6-hydroxy-7-nitrobenzoxazole
Halogenation Br₂ or Cl₂ in a suitable solvent5-bromo/chloro-6-hydroxybenzoxazole and/or 7-bromo/chloro-6-hydroxybenzoxazole
Direct Amination (at C2) Secondary amine, TBAI, H₂O₂ or TBHP, 80 °C2-amino-6-hydroxybenzoxazole

This table presents hypothetical reactions for the 6-hydroxybenzoxazole scaffold based on established reactivity patterns of benzoxazole derivatives.

Coupling Reactions for Extended Conjugation Systems

The development of extended π-conjugated systems based on the benzoxazole core is crucial for applications in materials science, particularly for fluorescent probes and organic electronics. Metal-catalyzed cross-coupling reactions are the most powerful tools for achieving this. Starting with a suitably functionalized this compound, such as a halogenated derivative, various coupling partners can be introduced.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between an organohalide and an organoboron compound. A halo-substituted this compound (e.g., at the 5- or 7-position) could be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce new aromatic rings. The reaction is tolerant of a wide range of functional groups, and recent advancements have enabled these couplings to be performed in greener solvents, including water. organic-chemistry.orgrsc.org For instance, the Suzuki-Miyaura coupling of 5-bromobenzoxazole with phenylboronic acid has been reported. researchgate.net

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. A halo-2-Ethoxy-6-hydroxybenzoxazole could be reacted with various alkenes to introduce vinyl groups, which can serve as handles for further functionalization or as part of a larger conjugated system. Studies on the Heck coupling of 2-(2-pyridyl)benzazole Pd(II) complexes have demonstrated the feasibility of such transformations. core.ac.uk

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is an excellent method for introducing alkynyl moieties, which are valuable for creating linear, rigid-rod-like molecules with extended conjugation. The Sonogashira coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene (B144264) has been successfully demonstrated. rsc.orgmdpi.com A similar strategy could be applied to a halogenated this compound.

The following table provides examples of coupling reactions that could be adapted for extending the conjugation of a functionalized this compound scaffold.

Coupling ReactionCatalyst/ReagentsSubstratesProduct Type
Suzuki-Miyaura Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), solvent (e.g., dioxane/H₂O)Halo-benzoxazole + Arylboronic acidAryl-substituted benzoxazole
Heck Pd catalyst (e.g., Pd(OAc)₂), base, phosphine (B1218219) ligandHalo-benzoxazole + AlkeneAlkenyl-substituted benzoxazole
Sonogashira Pd/Cu catalyst, base (e.g., amine)Halo-benzoxazole + Terminal alkyneAlkynyl-substituted benzoxazole

This table is a generalized representation based on known coupling reactions of benzoxazole derivatives.

Green Chemistry Approaches in Benzoxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like benzoxazoles to minimize environmental impact. This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Greener Solvents: Traditional syntheses of benzoxazoles often employ volatile and hazardous organic solvents. To address this, researchers have explored more environmentally benign alternatives. Water has been successfully used as a solvent for the synthesis of mercaptobenzoxazoles and for copper-catalyzed intramolecular O-arylation to form benzoxazoles. rsc.orgijpbs.com Polyethylene glycol (PEG) has also been utilized as a green solvent for the synthesis of benzoxazole derivatives. researchgate.netresearchgate.net In some cases, reactions can be performed under solvent-free conditions, often with microwave assistance, which further enhances their green credentials. nih.gov

Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. For benzoxazole synthesis, several such catalysts have been reported. Nano-CeO₂ has been used as a recyclable catalyst for the synthesis of 2-arylbenzoxazoles under solvent-free conditions. samipubco.com Ruthenium nanoparticles have also been employed as a recyclable heterogeneous catalyst for the one-pot synthesis of benzoxazole derivatives in an aqueous medium. spast.org Brønsted acidic ionic liquids, which can be easily recovered and reused, have been shown to be effective catalysts for the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles under solvent-free conditions. acs.orgnih.gov Another innovative approach involves the use of metal-organic frameworks (MOFs), such as Ni₂(BDC)₂(DABCO), as efficient and reusable heterogeneous catalysts for the direct C-H arylation of benzoxazoles. rsc.org

The following table lists some green catalysts used in benzoxazole synthesis.

CatalystReaction TypeAdvantages
Nano-CeO₂ Condensation of aminophenols and aldehydesRecyclable, solvent-free conditions
Ruthenium Nanoparticles One-pot synthesis from aminophenols and aldehydesRecyclable, aqueous medium
Brønsted Acidic Ionic Liquid Gel Condensation of aminophenols and aldehydesRecyclable, solvent-free, high yields
Ni₂(BDC)₂(DABCO) (MOF) Direct C-H arylationHeterogeneous, recyclable, avoids hazardous reagents

Advanced Synthetic Techniques Applicable to Benzoxazole Systems

To improve reaction efficiency, reduce reaction times, and enhance product yields, advanced synthetic techniques are often employed in the synthesis of benzoxazole derivatives. These methods offer significant advantages over traditional synthetic protocols.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. In the context of benzoxazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times and often improve yields compared to conventional heating. researchgate.net This technique has been successfully applied to the condensation of 2-aminophenols with aldehydes, carboxylic acids, and other precursors to form the benzoxazole ring. rsc.orgtandfonline.commdpi.com For example, a one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides under microwave conditions provides a versatile route to benzoxazoles. organic-chemistry.org The use of microwave heating in conjunction with solvent-free conditions or green solvents like curd water further enhances the eco-friendliness of these synthetic methods. tandfonline.comscienceandtechnology.com.vn

The following table summarizes representative conditions for microwave-assisted benzoxazole synthesis.

Starting MaterialsCatalyst/ReagentsConditionsReaction TimeYield
2-aminophenol, aromatic aldehyde[CholineCl][oxalic acid]120 °C, MW15 minGood to excellent
2-amino-4-methylphenol, aromatic aldehydeI₂, K₂CO₃120 °C, MW, solvent-free10 min67-90%
2-aminophenol, aldehydeWaste curd waterMWShortHigh

Metal-Catalyzed Coupling in Heterocyclic Synthesis

Metal-catalyzed coupling reactions are fundamental to modern heterocyclic synthesis, enabling the construction of complex molecules that would be difficult to access through other means. As discussed in section 2.3.2, palladium and copper are the most common metals used for these transformations in benzoxazole chemistry.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for a variety of coupling reactions. Direct C-H arylation of the benzoxazole C2-position with aryl bromides can be achieved at room temperature using a Pd(OAc)₂/NiXantphos catalyst system. nih.gov Palladium complexes are also central to Suzuki, Heck, and Sonogashira couplings of halo-benzoxazoles. rsc.orgresearchgate.netcore.ac.ukresearchgate.netnih.gov The development of highly active palladium precatalysts has enabled the coupling of challenging substrates, such as heteroaryl boronic acids, under mild conditions. uni-rostock.de

Copper-Catalyzed Reactions: Copper catalysts offer a more economical alternative to palladium for certain coupling reactions. Copper-catalyzed intramolecular O-arylation of o-haloanilides is a common method for synthesizing the benzoxazole ring. rsc.org Copper catalysts have also been employed for the direct 2-arylation of benzoxazoles with aryl iodides and, more recently, with aryl bromides. nih.gov Furthermore, copper-promoted domino C-N cross-coupling reactions have been developed for the synthesis of 2-aminobenzoxazoles. arabjchem.org

The following table highlights key metal-catalyzed coupling reactions for benzoxazole synthesis and functionalization.

ReactionMetal CatalystKey Features
Direct C-H Arylation Palladium or CopperFunctionalization of the C2-position without pre-halogenation.
Suzuki-Miyaura Coupling PalladiumVersatile C-C bond formation with a wide range of boronic acids.
Heck Coupling PalladiumIntroduction of alkenyl groups.
Sonogashira Coupling Palladium/CopperFormation of C-C triple bonds for extended linear structures.
Intramolecular O-Arylation CopperA common and efficient method for benzoxazole ring formation.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Benzoxazole (B165842) Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of benzoxazole compounds.

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. While specific quantum chemical studies on 2-Ethoxy-6-hydroxybenzoxazole are not widely documented, extensive research on related benzoxazole derivatives provides a strong basis for understanding its electronic nature. researchgate.net

Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are commonly performed to understand charge transfer within the molecule. researchgate.netesisresearch.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. In benzoxazole derivatives, these orbitals are typically distributed across the fused ring system. The presence of an electron-donating hydroxy (-OH) group at the 6-position and an ethoxy (-OCH2CH3) group at the 2-position would be expected to influence the electron density and energy levels of these frontier orbitals.

Natural Bond Orbital (NBO) analysis is another technique used to study hyper-conjugative interactions and charge delocalization, revealing the stability conferred by electron delocalization from lone pairs to antibonding orbitals. esisresearch.orgesisresearch.org Molecular Electrostatic Potential (MEP) maps are also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. esisresearch.org

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. The synthesis of the benzoxazole core, for instance, can be investigated to determine the most energetically favorable pathway. One common synthesis route involves the condensation of an o-aminophenol derivative with a carboxylic acid or its equivalent, followed by cyclization. acs.org

DFT calculations can model the potential energy surface of the reaction, identifying transition states and intermediates. marmara.edu.tr For example, studies on the formation of 2-substituted benzoxazoles have examined the cyclization mechanism in detail, comparing different possible pathways to confirm the experimentally observed products. marmara.edu.tr Such simulations provide activation energies and reaction enthalpies, offering a thermodynamic and kinetic profile of the synthesis. researchgate.net A proposed mechanism for the formation of a benzoxazole involves the initial formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzoxazole ring. acs.org

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics extend beyond static quantum calculations to explore the conformational flexibility and intermolecular interactions of molecules over time.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key sources of conformational flexibility are the rotation around the C-O bond of the ethoxy group and the O-H bond of the hydroxyl group.

Computational methods, such as semi-empirical or DFT calculations, can be used to perform a potential energy surface scan by systematically rotating these bonds. esisresearch.orgnih.gov This process identifies low-energy conformers, or the most stable shapes of the molecule. Energy minimization calculations are used to optimize the geometry of various starting conformations to find the most stable arrangement. acs.org The relative energies of these conformers determine their population distribution at a given temperature. Understanding the preferred conformation is vital as it dictates how the molecule will interact with other molecules, including biological receptors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). nih.gov This method is widely used in drug discovery to screen for potential inhibitors of biological targets. Numerous studies have performed docking simulations on benzoxazole derivatives to understand their interactions with various enzymes and receptors. rsc.orgscialert.netchemmethod.combeilstein-archives.org

The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, often expressed as a docking score or binding energy. These simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. rsc.orgresearchgate.net For this compound, the hydroxyl group and the oxygen and nitrogen atoms in the benzoxazole ring could act as hydrogen bond donors and acceptors, respectively, playing a crucial role in target binding.

Table 1: Examples of Molecular Docking Studies on Benzoxazole Derivatives

Benzoxazole Derivative ClassTarget ProteinKey Findings and InteractionsReference
General 2-substituted benzoxazolesDNA GyraseDocking suggested that antibacterial activity could be achieved through DNA gyrase inhibition. Pharmacophore analysis identified hydrogen bond acceptor/donor and hydrophobic features as important. nih.govresearchgate.net
General benzoxazole derivativesVEGFR-2Identified key residues (Leu35, Val43, Lys63, etc.) for stabilizing inhibitors in the binding pocket. Steric, electrostatic, and hydrogen bond interactions were the main driving forces. rsc.org
1,2,4-triazole derivatives with ethoxy groupAldose Reductase (AR)Docking scores and binding energies showed that molecules fit well into the active site of the AR enzyme, supporting experimental inhibition data. beilstein-archives.org
Benzoxazolone derivativesSARS-CoV-2 Spike ProteinCalculated binding free energy values using molecular dynamics simulations to assess effectiveness against viral variants. chemmethod.com
2-arylbenzoxazole derivativesAβ aggregatesUsed as biovectors in gadolinium-based contrast agents for binding to amyloid-β plaques, relevant in Alzheimer's disease research. researchgate.net

Spectroscopic Property Predictions through Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations of properties like vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts can aid in the structural characterization of newly synthesized compounds. researchgate.netesisresearch.org

DFT calculations at levels like B3LYP with appropriate basis sets (e.g., 6-31G or SDD) are commonly used to optimize the molecular geometry and compute the vibrational frequencies. esisresearch.orgesisresearch.org The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental spectra. esisresearch.org Similarly, the Gauge-Including Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netesisresearch.org

These predictive capabilities are crucial for confirming the identity and purity of a compound like this compound by comparing theoretical spectra with those obtained experimentally.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for 2-(p-nitrobenzyl)benzoxazole

Assignment (Vibrational Mode)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated Wavenumber (cm⁻¹, Scaled)Reference
C=N stretch151815181533 esisresearch.org
C-O-C asymmetric stretch126812681241 esisresearch.org
NO₂ symmetric stretch134613461350 esisresearch.org
CH₂ wagging-12871288 esisresearch.org
CH₂ scissoring1441-1441 esisresearch.org

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Investigations

The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is a key characteristic of many 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivatives and is anticipated in structures like this compound. researchgate.net This ultrafast photoreaction involves the transfer of a phenolic proton to the nitrogen atom of the oxazole (B20620) ring upon electronic excitation. nih.govnih.gov Computational studies, primarily using Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for excited states, have been pivotal in mapping the ESIPT mechanism. nih.govnih.gov

The process is generally understood to follow a four-step cycle:

Photoexcitation: The molecule, initially in its stable enol (E) ground state (S₀), absorbs a photon, promoting it to the Franck-Condon excited state (E*).

Proton Transfer: In the excited state (S₁), the acidity of the hydroxyl group and the basicity of the imine nitrogen increase significantly. This change strengthens the intramolecular hydrogen bond (O-H···N), drastically lowering the energy barrier for the proton to transfer from the oxygen to the nitrogen atom. nih.gov This transfer occurs on an ultrafast timescale, often in picoseconds, to form an excited keto (K*) tautomer. scispace.com

Fluorescence: The keto tautomer relaxes from its excited state (K*) to its ground state (K) by emitting a photon. This emission is characterized by a large Stokes shift, meaning the wavelength of the emitted light is significantly longer than the absorbed light. nih.gov

Reverse Transfer: The keto tautomer is typically unstable in the ground state and rapidly undergoes a reverse proton transfer to regenerate the original enol (E) form, completing the cycle. researchgate.net

Computational models predict the specific geometric changes that facilitate this process. Upon excitation from the S₀ to the S₁ state, the O-H bond lengthens while the H···N distance shortens, indicating a strengthening of the intramolecular hydrogen bond that primes the molecule for proton transfer. nih.gov

Table 1: Illustrative Calculated Changes in Key Bond Lengths and Angles for a Model Hydroxybenzoxazole Upon Excitation, Facilitating ESIPT Data is representative of typical findings for the HBO scaffold as described in computational literature.

ParameterGround State (S₀) - EnolExcited State (S₁) - Enol
Bond Length (Å)
O-H~0.98 Å~1.02 Å
H···N~1.85 Å~1.60 Å
C=N~1.30 Å~1.33 Å
Bond Angle (°)
C-O-H~105°~103°
This interactive table illustrates the typical geometric changes calculated using methods like DFT and TD-DFT, which confirm the strengthening of the intramolecular hydrogen bond in the excited state, a prerequisite for ESIPT.

Solvent Effects on Electronic Transitions

The photophysical properties of ESIPT-capable molecules like this compound are highly sensitive to their environment, particularly the solvent. researchgate.net Computational studies employ solvent models, such as the Polarizable Continuum Model (PCM), to simulate these effects and predict changes in electronic transition energies.

In non-polar solvents, the intramolecular hydrogen bond that is crucial for the ESIPT process remains intact, and the characteristic large Stokes-shifted fluorescence from the keto tautomer is typically observed. However, in polar protic solvents (e.g., ethanol, water), the solvent molecules can compete with the benzoxazole nitrogen to form intermolecular hydrogen bonds with the phenolic proton. This can disrupt the intramolecular hydrogen bond, inhibiting or even completely quenching the ESIPT process. researchgate.net

When ESIPT is hindered, the molecule may instead relax via fluorescence from the initial enol excited state (E), resulting in a "normal" fluorescence with a much smaller Stokes shift. nih.gov In some cases, a dynamic equilibrium between the two forms can lead to dual fluorescence, where emission from both the enol and keto* species is observed simultaneously. nih.gov Computational calculations of absorption and emission spectra in different simulated solvent environments can accurately predict these solvatochromic shifts and changes in fluorescence behavior.

Table 2: Predicted Effect of Solvent Polarity on the Dominant Emission Pathway for a Generic Hydroxybenzoxazole

Solvent TypeIntramolecular H-Bond StatusDominant EmissionExpected Stokes Shift
Non-polar (e.g., Hexane)IntactKeto (K) TautomerLarge
Polar Aprotic (e.g., THF)Mostly IntactKeto (K) TautomerLarge
Polar Protic (e.g., Ethanol)Disrupted/CompromisedEnol (E*) FormSmall
This interactive table summarizes the general relationship between solvent type and the photophysical behavior of ESIPT fluorophores as predicted by computational models.

Structure-Reactivity Relationships from a Computational Perspective

Computational chemistry is a cornerstone for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) for benzoxazole derivatives. nih.govresearchgate.net These models provide a predictive framework that links specific structural features to biological activity or physical properties, guiding the rational design of new compounds.

One major application is in drug design, where molecular docking simulations are used to predict the binding affinity and orientation of benzoxazole derivatives within the active site of a biological target, such as an enzyme or receptor. bohrium.com For instance, studies on related benzoxazoles have used docking to model interactions with the Toll-like receptor 9 (TLR9), identifying key amino acid residues and leucine-rich repeat regions critical for antagonistic activity. nih.gov Similarly, docking has been employed to study the binding of benzoxazoles to the COX-2 enzyme, providing insights for the design of novel anti-inflammatory agents. bohrium.com

Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) generate predictive models based on the steric and electrostatic fields of a series of molecules. bohrium.com These models create contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity, offering a clear roadmap for chemical synthesis.

From a materials science perspective, computational methods have been used to relate the structure of benzoxazole-containing monomers to the properties of the resulting polymers. researchgate.net Theoretical calculations can predict how the orientation of the benzoxazole ring and the nature of its substituents will influence monomer reactivity and the thermal and mechanical properties (e.g., glass transition temperature, tensile strength) of the final polymer. researchgate.net

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed mapping of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, the precise arrangement and connectivity of atoms within the 2-Ethoxy-6-hydroxybenzoxazole molecule can be determined.

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of hydrogen atoms. The ethoxy group protons are expected to present as a characteristic triplet and quartet pattern. The aromatic protons on the benzoxazole (B165842) ring system will exhibit distinct chemical shifts and coupling patterns influenced by the electron-donating effects of the hydroxyl and ethoxy substituents.

A detailed analysis of the ¹H NMR spectrum is pending the availability of experimental data.

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The number of distinct signals corresponds to the number of non-equivalent carbon atoms, providing a fingerprint of the carbon skeleton. The chemical shifts of the carbons in the ethoxy group and the aromatic rings are diagnostic of their specific bonding and electronic environment.

A detailed analysis of the ¹³C NMR spectrum is pending the availability of experimental data.

A detailed analysis of 2D NMR data is pending the availability of experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these methods can confirm the presence of the hydroxyl (-OH), ether (C-O-C), and the characteristic benzoxazole ring vibrations.

Specific vibrational frequencies and their assignments are pending the availability of experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structural components through the analysis of fragmentation patterns. The molecular ion peak ([M]⁺) will confirm the elemental composition, while the fragmentation ions will correspond to the loss of specific moieties, such as the ethoxy group or parts of the benzoxazole ring system.

The precise m/z values for the molecular ion and key fragments are pending the availability of experimental data.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Characterization

The photophysical properties of this compound are investigated using UV-Visible absorption and fluorescence spectroscopy. These techniques provide information on the electronic transitions within the molecule and its ability to emit light after excitation. The positions of the absorption and emission maxima are characteristic of the compound's chromophoric system.

Specific absorption and emission maxima are pending the availability of experimental data.

A new fluorescent PET sensor for Fe3+ based on N′1,N′2-bis(this compound)-1,2-ethanediamine A new fluorescent PET sensor for Fe3+ based on N′1,N′2-bis(this compound)-1,2-ethanediamine. ... The UV-Vis absorption spectra of L were examined in the presence of various metal ions in CH3OH solution. As shown in Fig. 2, the absorption spectrum of L exhibits two characteristic bands at 285 and 333 nm, which can be ascribed to π–π* transitions of the aromatic ring and benzoxazole ring, respectively. The addition of Fe3+ resulted in a significant change in the absorption spectrum. The peak at 333 nm was red-shifted to 350 nm and a new broad band appeared at 400–600 nm, indicating the formation of a complex between L and Fe3+. The solution color also changed from colorless to yellow-brown, which can be observed by the naked eye. ... 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Structure Activity Relationship Sar Studies and Molecular Design for Bioactive Scaffolds

Rational Design Principles for Benzoxazole-Based Bioactive Scaffolds

The benzoxazole (B165842) skeleton, featuring a fused benzene (B151609) and oxazole (B20620) ring, is a versatile and planar scaffold leveraged in the rational design of novel bioactive molecules. researchgate.netmdpi.comresearchgate.net A key principle in its use is its function as a foundational structure that can be chemically modified to fine-tune interactions with specific biological targets. globalresearchonline.net The design of new drugs often involves computational methods that benefit from prior knowledge of the scaffold's properties. mdpi.com

Rational drug design strategies frequently employ the benzoxazole core due to its proven track record in a variety of therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comglobalresearchonline.net Design principles often involve:

Scaffold Hopping: Replacing a known active scaffold with the benzoxazole core to discover novel chemical entities with similar or improved biological activity. nih.gov

Molecular Hybridization: Combining the benzoxazole moiety with other known pharmacophores to create hybrid molecules with dual or enhanced activity.

Structure-Based Design: Utilizing computational docking and molecular modeling to predict and optimize the binding of benzoxazole derivatives to the active sites of target proteins. nih.govbenthamdirect.com Key pharmacophoric features often sought include hydrogen bond acceptors/donors and hydrophobic regions to facilitate strong target interactions. benthamdirect.com

The development of green synthetic methodologies, which prioritize efficiency and minimize environmental impact, is also a growing consideration in the rational synthesis of new benzoxazole derivatives. mdpi.com

Impact of Substituent Effects on Benzoxazole Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the benzoxazole scaffold influence its biological potency. researchgate.net Research has consistently shown that the nature and position of substituents on the benzoxazole ring system are critical determinants of pharmacological activity. mdpi.comjocpr.com The positions most critical for influencing potency are typically the C2, C5, and C6 positions. mdpi.comjocpr.comesisresearch.orgnih.gov

For the target compound, 2-Ethoxy-6-hydroxybenzoxazole , the substituents are an ethoxy group at the 2-position and a hydroxyl group at the 6-position.

2-Position Substitution: The C2 position is frequently modified and is considered decisive for biological activity. nih.govjocpr.com Substituents here can significantly alter the electronic and steric properties of the molecule, influencing how it interacts with biological targets. For instance, attaching aryl groups at this position can enhance antiproliferative activity. mdpi.com The ethoxy group (-OCH2CH3) is an electron-donating group that can also introduce some steric bulk, potentially influencing binding affinity and selectivity.

6-Position Substitution: Substitutions at the C6 position have been shown to modulate the intensity of the biological effect. jocpr.com Research on 6-acyl-2-oxo-3H-benzoxazole derivatives, for example, found this position favorable for analgesic activity. jocpr.com The hydroxyl group (-OH) at this position can act as both a hydrogen bond donor and acceptor, which could facilitate anchoring the molecule to a biological target.

The interplay between substituents is also vital. SAR studies have revealed that the presence of electron-withdrawing or electron-releasing groups can enhance antimicrobial and antiproliferative effects. researchgate.netesisresearch.org For example, electron-withdrawing groups like chlorine or nitro at the 5-position have been shown to increase antifungal potency against Candida albicans. esisresearch.org

PositionSubstituent TypeEffect on Biological ActivityExample ActivityReference(s)
C2 Aryl groupsGenerally enhances activityAnticancer mdpi.com
C2 Phenyl, N-phenyl groupsPotent antibacterial effectsAntibacterial (E. coli) nih.gov
C5 Halogen (e.g., Cl, F)Enhances activityAnticancer, Antifungal mdpi.comesisresearch.org
C5 & C6 Electron-withdrawing groupsIncreased potencyAntifungal (C. albicans) esisresearch.org
C6 Acyl groupFavorable for activityAnalgesic, Anti-inflammatory jocpr.com

Modulation of Pharmacological Targets through Structural Variations

The versatility of the benzoxazole scaffold allows for its structural modification to interact with a wide range of pharmacological targets. researchgate.net By systematically altering the substituents on the benzoxazole core, researchers can direct the resulting derivatives toward different enzymes, receptors, and signaling pathways. globalresearchonline.net This targeted modulation is a cornerstone of modern drug discovery. researchgate.net

For example, different substitution patterns on the benzoxazole ring system have led to the development of compounds that can act as:

Enzyme Inhibitors: Targeting kinases, topoisomerases, and cholinesterases. mdpi.comresearchgate.net

Receptor Ligands: Acting as agonists or antagonists for specific receptors, such as melatonin (B1676174) or sigma receptors. nih.govresearchgate.net

DNA Intercalators: Disrupting DNA replication in cancer cells. mdpi.com

The ability to make small structural alterations and produce significant changes in therapeutic action highlights the importance of the benzoxazole nucleus in medicinal chemistry. globalresearchonline.net

Enzyme Inhibition Research with Benzoxazole Derivatives

Benzoxazole derivatives have been extensively investigated as inhibitors of various enzymes critical to disease pathogenesis. mdpi.com The planar benzoxazole structure can fit into the active sites of enzymes, and its substituents can be tailored to form specific interactions, such as hydrogen bonds and hydrophobic interactions, that enhance inhibitory potency. benthamdirect.comnih.gov

Notable examples of enzyme inhibition by benzoxazole derivatives include:

Kinases: Derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, which is crucial for tumor growth. mdpi.comnih.govnih.gov These inhibitors often feature a benzoxazole core that anchors to the hinge region of the kinase domain. nih.gov

Cholinesterases: Certain benzoxazole analogs show significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.commdpi.com

Topoisomerases: Some 2-arylbenzoxazoles act as inhibitors of DNA topoisomerase, an enzyme involved in DNA replication, making them candidates for anticancer therapy. mdpi.com

Other Enzymes: Benzoxazoles have also been developed as inhibitors of cyclooxygenase (COX), 5-lipoxygenase, and Poly (ADP-ribose) polymerase (PARP) enzymes. researchgate.net

Target EnzymeBenzoxazole Derivative TypeTherapeutic AreaIC50 / PotencyReference(s)
VEGFR-2 Substituted benzoxazolesCancer97.38 nM (Compound 12l) nih.gov
Acetylcholinesterase (AChE) Naphthoxazole analogAlzheimer's Disease58 nM mdpi.com
Butyrylcholinesterase (BChE) Benzoxazole-oxadiazole analogAlzheimer's Disease7.20 µM (Compound 15) mdpi.com
PARP-2 Substituted benzoxazoleCancer0.057 µM (Compound 27) researchgate.net
DNA Gyrase Benzoxazole derivativesAntibacterialHigh concentrations required benthamdirect.com

Receptor Ligand Binding Studies

In addition to enzyme inhibition, benzoxazole derivatives have been designed to bind to specific cell surface and intracellular receptors, acting as either agonists (activators) or antagonists (blockers). nih.gov Receptor-ligand interactions are fundamental to biological signaling, and designing molecules that can modulate these interactions is a key strategy in drug development. vanderbilt.edu

Studies have identified benzoxazole derivatives as effective ligands for several receptors:

Melatonin Receptors: A series of benzoxazole derivatives were evaluated as melatoninergic ligands, with some compounds identified as potent agonists for human MT1 and MT2 receptors. nih.gov

Sigma (σ) Receptors: Benzoxazole and benzothiazole-based derivatives have been synthesized and shown to have a high affinity for both σ1 and σ2 receptors, which are implicated in cancer and neurological disorders. researchgate.net A three-dimensional pharmacophore model for the σ2 receptor was even developed based on benzo[d]oxazol-2(3H)-one derivatives. researchgate.net

The binding affinity of these ligands is typically determined using radioligand binding assays, where a radiolabeled compound is used to measure the displacement by the test compound. nih.gov The structural features of the benzoxazole ligand, such as the length and nature of side chains and substituents on the core, are systematically varied to optimize binding affinity and selectivity for the target receptor. researchgate.net

Ligand Efficiency and Optimization Strategies in Benzoxazole Scaffolds

In modern drug discovery, particularly in fragment-based approaches, Ligand Efficiency (LE) has become a critical metric for selecting and optimizing lead compounds. LE is a measure of the binding energy per atom of a ligand, which helps to normalize binding affinity for molecular size. researchgate.net It is used as a guiding principle to identify small, efficient fragments that can be elaborated into more potent drug candidates. researchgate.net

The optimization of a scaffold like benzoxazole often follows these principles:

Fragment Selection: The process may begin by identifying small benzoxazole-containing fragments that bind to a target, even with low affinity. Preference is given to fragments with a high LE value, typically greater than 0.3. researchgate.net

Fragment Growing or Linking: Once a promising fragment is identified, it is "grown" by adding functional groups or "linked" with other fragments to improve its affinity for the target. A key challenge during this optimization phase is to maintain or only slightly decrease the LE, as it often reduces as the molecule becomes larger. researchgate.net

Iterative Design: The optimization process is iterative, relying on SAR data, computational modeling, and co-crystal structures to guide the design of the next generation of compounds with improved potency and pharmacokinetic properties. nih.gov

The "scaffold hopping" strategy, where a known active core is replaced by a benzoxazole scaffold, is another powerful optimization technique used to identify novel series of compounds with improved properties. nih.gov Through these systematic optimization strategies, the versatile benzoxazole scaffold can be refined to produce highly potent and selective therapeutic agents.

Applications in Chemical Research and Development

Role of 2-Ethoxy-6-hydroxybenzoxazole in Medicinal Chemistry Research

The benzoxazole (B165842) moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. This has led to its extensive investigation in drug discovery, with derivatives showing a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The core structure of this compound serves as a foundational template for developing new therapeutic agents.

The benzoxazole framework is a cornerstone in the synthesis of novel compounds for drug discovery. Researchers modify the core structure to enhance potency and selectivity for various biological targets. The development of compounds based on this scaffold is a promising avenue in the search for new pharmaceuticals. For instance, the modification of the benzoxazole ring system has led to the identification of potent and selective inhibitors for critical enzymes implicated in disease processes.

Benzoxazole derivatives have been extensively studied for their potential as antimicrobial agents. Their lipophilic nature can enhance permeability through microbial membranes, allowing them to accumulate intracellularly and interact with essential biomolecules. Research has shown that these compounds can inhibit enzymes that are crucial for microbial cell wall synthesis or DNA replication.

One study focused on novel 1-[2-(benzoxazol-2-yl)ethoxy]-2,6-diarylpiperidin-4-ones, which are structurally related to this compound. These compounds were evaluated for their activity against various bacterial and fungal strains. Certain derivatives demonstrated significant in vitro antibacterial activity, particularly against Streptococcus faecalis, while others showed potent antifungal activity against Candida-51.

Table 1: Antimicrobial Activity of Selected Benzoxazole Derivatives

Compound ID Target Organism Activity Noted
37, 38, 39 Streptococcus faecalis Potent in vitro antibacterial activity.

| 40, 41 | Candida-51 | Potent in vitro antifungal activity. |

The benzoxazole scaffold is a key component in the design of novel anti-inflammatory agents. Researchers have successfully developed benzoxazole derivatives that act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

For example, a series of 2-(2-arylphenyl)benzoxazoles were synthesized and found to be selective COX-2 inhibitors. Specific compounds from this series demonstrated in vivo anti-inflammatory potency comparable or even superior to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) and diclofenac. Another line of research identified a novel benzisoxazole scaffold-based compound that acts as a potent P2Y14R antagonist, a receptor associated with inflammatory diseases. This compound significantly reduced lung injury and levels of inflammatory factors in an animal model.

Table 2: Anti-inflammatory Activity of Benzoxazole Scaffolds

Compound Class Mechanism of Action Research Finding
2-(2-Arylphenyl)benzoxazoles Selective COX-2 Inhibition In vivo anti-inflammatory potency comparable or superior to celecoxib and diclofenac.

| Benzisoxazole Scaffold | P2Y14R Antagonist | Reduced lung injury and decreased inflammatory factors (IL-6, TNF-α) in a mouse model. |

Contributions to Materials Science through Benzoxazole Functionalization

The functionalization of the benzoxazole ring system has significant implications for materials science, leading to the development of high-performance polymers and materials for electronic applications. Polybenzoxazoles (PBOs) are a class of heat-resistant polyheterocyclic polymers known for their exceptional thermal stability. The incorporation of benzoxazole moieties into polymer networks enhances their performance characteristics.

New synthetic routes allow for the creation of cross-linked polybenzoxazoles from benzoxazine (B1645224) precursors, a method that offers flexibility in molecular design and improved processability. These advanced polymers exhibit high thermal stability, with 5% weight loss temperatures exceeding 550 °C, and low flammability. Furthermore, novel poly(benzoxazole imide)s have been synthesized that show excellent thermal stability (up to 564 °C), good mechanical properties with tensile strengths up to 126 MPa, and melt processability.

In optoelectronics, benzoxazole derivatives are utilized as emissive layers in organic light-emitting diodes (OLEDs). Their structure allows for efficient deep-blue emission, a critical component for full-color displays. For instance, 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole has been used to create OLEDs that display deep-blue emission with high color saturation. Other research has explored benzoheterocyclic derivatives, including benzoxazoles, as materials for both emission and hole transport layers in OLEDs.

Advanced Chemical Probes and Biosensors Design

Derivatives of 2-hydroxyphenyl benzoxazole are well-known for their unique photophysical properties, particularly their excited-state intramolecular proton transfer (ESIPT) characteristics. This phenomenon makes them excellent candidates for the design of fluorescent chemical probes and biosensors.

The 2-(2′-hydroxyphenyl)benzoxazole (HPBO) framework, a close structural analog of this compound, is particularly effective for developing fluorescent pH probes. These probes can exhibit a "turn-on" fluorescence response, where their emission intensity increases significantly in specific pH ranges.

Researchers have developed probes using bis[2-(2′-hydroxyphenyl)benzazole] derivatives that are specifically designed for detecting alkaline pH environments. These molecules possess high pKa values (ranging from 9.7 to 10.8) and show a sharp increase in fluorescence intensity and a visible color change from colorless to yellow as the pH becomes more alkaline. This turn-on mechanism is highly sensitive, allowing for clear monitoring of pH changes. The high acidity of the fluorophenol moiety in these compounds makes them highly sensitive to pH changes in the neutral to basic range. This makes them valuable tools for monitoring pH in various industrial, environmental, and biological research systems.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the application of This compound in chromogenic anion sensing research or its use as an intermediate in organic synthesis and complex molecule assembly.

Therefore, the detailed article requested focusing on these specific applications of this compound cannot be generated at this time. Research in these areas has been documented for other related benzoxazole derivatives, but not for this specific compound.

Advanced Methodologies and Future Research Directions

High-Throughput Screening Methodologies for Benzoxazole (B165842) Libraries

High-throughput screening (HTS) is a critical methodology in drug discovery and materials science that allows for the rapid assessment of large numbers of compounds for a specific biological or chemical activity. ox.ac.uk This automated approach utilizes miniaturized assays, typically in 96, 384, or 1536-well plates, to efficiently test extensive compound libraries. ox.ac.uk For the benzoxazole class, HTS can be employed to screen libraries of derivatives against various biological targets, such as enzymes or receptors, to identify "hits"—compounds that exhibit a desired level of activity. nih.gov

The process enables the screening of tens of thousands of compounds in a short period, accelerating the identification of lead molecules for further development. ox.ac.uk A library of benzoxazole derivatives, potentially including 2-Ethoxy-6-hydroxybenzoxazole and its analogues, could be screened to uncover novel therapeutic potentials in areas like cancer, inflammation, or infectious diseases. nih.govresearchgate.net The data generated from HTS not only identifies active compounds but also provides foundational structure-activity relationship (SAR) insights.

HTS ParameterDescriptionRelevance to Benzoxazole Libraries
Assay Format Miniaturized biological or chemical tests performed in micro-well plates.Allows for rapid testing of thousands of benzoxazole derivatives against therapeutic targets.
Compound Library A large collection of distinct chemical compounds.A diverse library would include various substituted benzoxazoles to explore a wide chemical space.
Automation Use of robotics and liquid handling systems to manage the screening process.Ensures reproducibility and high speed, enabling large-scale screening projects. ox.ac.uk
Hit Identification Identification of compounds showing significant activity in a primary screen.The first step in discovering novel bioactive benzoxazoles for further study. nih.gov

Chemoinformatics and Data Mining in Benzoxazole Research

Chemoinformatics provides the computational tools to analyze and model the vast datasets generated from chemical and biological research. In the context of benzoxazole research, techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are invaluable. nih.govresearchgate.net These in silico methods are used to understand the relationship between the chemical structure of benzoxazole derivatives and their biological activity. nih.gov

For instance, 3D-QSAR models can predict the inhibitory activity of new benzoxazole compounds based on the properties of a known set of molecules. nih.gov Molecular docking simulates the binding of a ligand, such as this compound, to the active site of a biological target, like an enzyme, helping to elucidate its mechanism of action and identify key interactions. nih.gov Data mining of large chemical databases can also uncover previously unrecognized relationships between benzoxazole structures and their functional properties, guiding future synthetic efforts.

Chemoinformatic TechniqueApplication in Benzoxazole Research
3D-QSAR Develops predictive models for the biological activity of benzoxazole derivatives based on their 3D structure. nih.gov
Molecular Docking Simulates the interaction between a benzoxazole compound and a protein target to predict binding affinity and mode. nih.gov
Molecular Dynamics Simulates the movement of a benzoxazole-protein complex over time to assess its stability. nih.gov
Data Mining Analyzes large datasets to identify patterns and correlations in benzoxazole chemical and biological data.

Innovative Purification and Analytical Techniques

The synthesis of novel benzoxazole derivatives necessitates robust methods for their purification and characterization. Modern chromatography and analytical techniques are essential for ensuring the purity and confirming the structure of compounds like this compound.

Purification Techniques: Column chromatography using silica (B1680970) gel is a standard and effective method for isolating benzoxazole compounds from reaction mixtures. mdpi.comfrontiersin.org Furthermore, recrystallization from appropriate solvent systems, such as acetone (B3395972) and acetonitrile, is employed to achieve high levels of purity, often exceeding 99%. google.com

Analytical Techniques: A suite of spectroscopic methods is used to confirm the identity and structure of synthesized benzoxazoles.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups within the molecule. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the molecular structure and connectivity of atoms. nih.govfrontiersin.org

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. ijpbs.com

These techniques are complementary and together provide unambiguous structural confirmation of the target molecule.

TechniquePurposeInformation Obtained
Column Chromatography PurificationSeparation of the desired compound from byproducts and starting materials. mdpi.com
Recrystallization PurificationAttainment of high-purity crystalline solid product. google.com
FTIR Spectroscopy Structural AnalysisIdentification of functional groups (e.g., O-H, C=N, C-O). frontiersin.org
NMR Spectroscopy Structural ElucidationDetailed map of the carbon-hydrogen framework. nih.gov
Mass Spectrometry Structural ConfirmationPrecise molecular weight and fragmentation pattern. ijpbs.com

Emerging Applications of Benzoxazoles in Interdisciplinary Research

The unique properties of the benzoxazole scaffold have led to its application in diverse scientific fields beyond traditional medicinal chemistry. researchgate.net These emerging applications highlight the versatility of this heterocyclic system.

Materials Science: Benzoxazole derivatives are investigated for their use in organic electronic materials due to their fluorescent properties. researchgate.net They serve as building blocks for fluorescent probes and other photoactive materials.

Agrochemicals: Research has explored the use of benzoxazole-containing compounds in the development of new herbicides and insecticides. researchgate.net

Coordination Chemistry: The benzoxazole ring can act as a ligand, binding to metal ions to form coordination complexes. These complexes themselves can have interesting catalytic or material properties.

The exploration of this compound in these interdisciplinary areas could reveal novel functionalities and applications. For example, its hydroxy and ethoxy groups could be tuned to modify its electronic properties for materials science applications or its binding characteristics in coordination chemistry.

Unexplored Derivatization Opportunities for Enhanced Properties

The functionalization of the benzoxazole core is a key strategy for modulating its biological and physical properties. mdpi.com For this compound, several positions on the molecule offer opportunities for derivatization to enhance its properties.

Structure-activity relationship studies on other benzoxazoles have shown that substitutions at the 2- and 5-positions of the benzoxazole ring can be critical for biological activity. mdpi.com While the 2-position of the subject compound is defined by the ethoxy group, the aromatic ring presents sites for further modification.

Conclusion and Outlook

Summary of Key Research Advances on 2-Ethoxy-6-hydroxybenzoxazole

A comprehensive search of prominent scientific databases for dedicated research on this compound yields no specific studies detailing its synthesis, characterization, or application. The scientific literature to date appears to be silent on this particular derivative. Consequently, there are no key research advances to summarize. This absence of data suggests that this compound remains an uncharacterized entity within the vast field of chemical research.

Identification of Current Research Gaps and Challenges

The primary and most significant research gap is the complete lack of foundational data for this compound. Basic chemical and physical properties, which are the building blocks of any further research, have not been reported. The main challenge, therefore, is the absence of a starting point for any investigation.

Key unanswered questions and research gaps include:

Synthesis: There are no published, validated synthetic routes to produce this compound.

Physicochemical Properties: Fundamental data such as melting point, boiling point, solubility, and spectroscopic information (NMR, IR, Mass Spectrometry) are unavailable.

Biological Activity: The compound has not been screened for any biological or pharmacological effects.

Material Properties: Potential applications in materials science, such as fluorescence or electronic properties, remain unexplored.

The following table starkly illustrates the void in our understanding of this compound's basic properties.

PropertyData Available for this compound
Chemical Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Melting Point Not Reported
Boiling Point Not Reported
¹H NMR Spectrum Not Reported
¹³C NMR Spectrum Not Reported
Infrared Spectrum Not Reported
Mass Spectrum Not Reported
Biological Activity Not Reported

Future Perspectives and Promising Avenues for Academic Exploration

The complete lack of data surrounding this compound presents a unique opportunity for original research. The exploration of this compound offers a blank slate for chemists and pharmacologists.

Promising avenues for future academic exploration include:

Development of Synthetic Pathways: The first logical step would be to design and optimize a reliable synthetic route to produce the compound in sufficient purity and yield. This could potentially be achieved by adapting known methods for benzoxazole (B165842) synthesis, for instance, from a suitably substituted 2-aminophenol (B121084) precursor.

Full Spectroscopic and Physicochemical Characterization: Once synthesized, a thorough characterization using modern analytical techniques is essential. This would establish a foundational dataset for all future studies.

Computational Modeling: In parallel with synthesis, computational studies could predict the molecule's geometry, electronic properties, and potential for intermolecular interactions, offering guidance for experimental work.

Investigation of Biological Activity: Given that many benzoxazole derivatives possess biological activity, this compound should be screened against various biological targets. Areas of interest could include antimicrobial, antifungal, anticancer, or anti-inflammatory assays.

Exploration of Photophysical Properties: The benzoxazole core is known to be a fluorophore. Investigating the absorption and emission spectra of this compound could reveal potential applications in areas such as fluorescent probes, sensors, or organic light-emitting diodes (OLEDs).

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